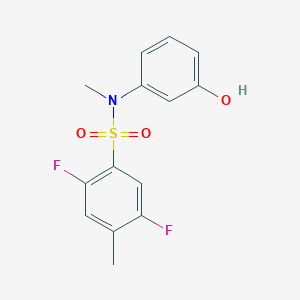![molecular formula C11H23ClN2O2 B7639794 1-[2-(1-Aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639794.png)
1-[2-(1-Aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1-Aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride is a chemical compound with the molecular formula C12H24ClNO2. It is commonly referred to as AEM, and it belongs to the class of compounds known as morpholines. AEM is synthesized using a specific method, and it has a wide range of scientific research applications.
Mécanisme D'action
The mechanism of action of AEM is not well understood. However, it is believed to act as a chiral auxiliary in organic synthesis, facilitating the formation of enantiomerically pure compounds. AEM may also act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the reaction.
Biochemical and Physiological Effects:
AEM has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. AEM may have some mild sedative effects, but this has not been confirmed.
Avantages Et Limitations Des Expériences En Laboratoire
AEM has several advantages for use in laboratory experiments, including its high yield and excellent purity. AEM is also relatively easy to synthesize and is readily available from commercial suppliers. However, AEM has some limitations, including its limited solubility in water and its relatively high cost compared to other reagents.
Orientations Futures
There are many future directions for the study of AEM. One possible direction is to investigate its mechanism of action in more detail, particularly in metal-catalyzed reactions. Another direction is to explore its potential as a resolving agent for racemic mixtures. Additionally, AEM could be used in the preparation of new chiral compounds with potential pharmaceutical applications. Finally, the synthesis of AEM could be optimized to improve its yield and reduce its cost.
Méthodes De Synthèse
AEM is synthesized using a specific method that involves the reaction of 3-methyl-2-butanone with morpholine and ammonium chloride. The reaction takes place in the presence of a catalyst, such as palladium on carbon, and the product is purified using chromatography. The yield of AEM is typically high, and the purity is excellent.
Applications De Recherche Scientifique
AEM has a wide range of scientific research applications, including its use as a pharmaceutical intermediate, a ligand in metal-catalyzed reactions, and a reagent in organic synthesis. AEM is also used in the preparation of chiral compounds and as a resolving agent for racemic mixtures.
Propriétés
IUPAC Name |
1-[2-(1-aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8(2)6-11(14)13-4-5-15-10(7-13)9(3)12;/h8-10H,4-7,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNAVGVKZWKJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCOC(C1)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B7639719.png)
![1-[1-(Oxan-4-yl)ethyl]-3-(1-pyridin-2-ylethyl)urea](/img/structure/B7639727.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-methylpyrimidin-4-amine](/img/structure/B7639741.png)
![[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone](/img/structure/B7639745.png)
![N-[[2-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]tetrazol-5-yl]methyl]-N-methylbenzamide](/img/structure/B7639753.png)
![N-[(4-fluorophenyl)-pyridin-4-ylmethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7639769.png)
![[5-Chloro-2-[(1-ethylimidazol-2-yl)methylamino]phenyl]-phenylmethanol](/img/structure/B7639770.png)
![1-(2-Cyclopropyl-1-hydroxypropan-2-yl)-3-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]urea](/img/structure/B7639777.png)
![1-[2-(Aminomethyl)-4-methylpiperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone;hydrochloride](/img/structure/B7639778.png)
![1-phenyl-1-pyridin-3-yl-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B7639786.png)

![3-(benzimidazol-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B7639804.png)
![2,2-dimethyl-N-[3-(3-methylpyrazol-1-yl)phenyl]-1-oxo-1,4-thiazinane-4-carboxamide](/img/structure/B7639827.png)
![1-(1,3-Dimethylpiperidin-4-yl)-1-methyl-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7639830.png)